molecular formula C6H11BrO2S2 B6210690 2-[(2-bromoethyl)disulfanyl]ethyl acetate CAS No. 2171537-58-7

2-[(2-bromoethyl)disulfanyl]ethyl acetate

Cat. No.: B6210690
CAS No.: 2171537-58-7
M. Wt: 259.2 g/mol
InChI Key: AKIKQUFWQQAKHU-UHFFFAOYSA-N
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Description

2-[(2-bromoethyl)disulfanyl]ethyl acetate is an organic compound characterized by the presence of a bromoethyl group, a disulfanyl linkage, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromoethyl)disulfanyl]ethyl acetate typically involves the reaction of 2-bromoethanol with thioacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromoethyl)disulfanyl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.

    Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-bromoethyl)disulfanyl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromoethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-bromoethyl)disulfanyl]ethyl acetate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The bromoethyl group is particularly reactive, allowing the compound to interact with various molecular targets, including enzymes and receptors. The disulfide linkage can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloroethyl)disulfanyl]ethyl acetate
  • 2-[(2-iodoethyl)disulfanyl]ethyl acetate
  • 2-[(2-fluoroethyl)disulfanyl]ethyl acetate

Uniqueness

2-[(2-bromoethyl)disulfanyl]ethyl acetate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.

Properties

CAS No.

2171537-58-7

Molecular Formula

C6H11BrO2S2

Molecular Weight

259.2 g/mol

IUPAC Name

2-(2-bromoethyldisulfanyl)ethyl acetate

InChI

InChI=1S/C6H11BrO2S2/c1-6(8)9-3-5-11-10-4-2-7/h2-5H2,1H3

InChI Key

AKIKQUFWQQAKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSSCCBr

Purity

94

Origin of Product

United States

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